![molecular formula C16H20N2O3 B2886776 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 1786257-57-5](/img/structure/B2886776.png)
1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a chemical compound that has been widely studied for its potential applications in the field of medicine. Also known as PCI or PHCOC, this compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is not fully understood, but it is believed to work by interfering with the cell cycle and inducing apoptosis, or programmed cell death. This mechanism may be responsible for the compound's anticancer properties.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, this compound has been found to have a number of other biochemical and physiological effects. These include its ability to modulate the immune system, reduce inflammation, and enhance cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid in laboratory experiments is its availability and ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid. These include further exploration of its potential as an anticancer agent, as well as its potential use in treating other diseases such as Alzheimer's and Parkinson's. Additionally, researchers may continue to investigate its mechanism of action and explore ways to optimize its effectiveness.
Synthesis Methods
The synthesis of 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid can be achieved through a number of different methods, including the use of palladium-catalyzed cross-coupling reactions and the use of chiral catalysts. These methods have been found to be effective in producing high yields of the compound, making it readily available for use in laboratory experiments.
Scientific Research Applications
1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of fields. One area of focus has been the compound's potential use as an anticancer agent, with studies showing that it may be effective in inhibiting the growth of cancer cells.
properties
IUPAC Name |
1-(phenylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(20)14-10-11-6-4-5-9-13(11)18(14)16(21)17-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLYGYICNXISAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)NC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.